molecular formula C6H4NNaO5S B15247228 Sodium 4-nitrobenzenesulfonate CAS No. 5134-88-3

Sodium 4-nitrobenzenesulfonate

Cat. No.: B15247228
CAS No.: 5134-88-3
M. Wt: 225.16 g/mol
InChI Key: HHGDLPTYJQQMKT-UHFFFAOYSA-M
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Description

Sodium 4-nitrobenzenesulfonate is an organic compound with the molecular formula C₆H₄NNaO₅S. It is a sodium salt of 4-nitrobenzenesulfonic acid and is commonly used in various industrial and research applications. The compound is known for its solubility in water and its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-nitrobenzenesulfonate can be synthesized through the sulfonation of nitrobenzene using oleum or sulfur trioxide. The reaction typically involves adding oleum to nitrobenzene at a controlled temperature to produce the sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of chlorosulfonic acid as a sulfonating agent. The reaction is carried out by adding chlorosulfonic acid to nitrobenzene, followed by neutralization with sodium hydroxide. This method is efficient and allows for the recycling of excess nitrobenzene .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Reduction: Iron and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Reagents such as sodium hydroxide and other nucleophiles can be used for substitution reactions.

Major Products

    Reduction: The major product of the reduction reaction is 4-aminobenzenesulfonate.

    Substitution: Depending on the substituent, various derivatives of benzenesulfonate can be formed.

Scientific Research Applications

Sodium 4-nitrobenzenesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium 4-nitrobenzenesulfonate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with enzymes and other proteins. The sulfonate group enhances the solubility of the compound in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Similar Compounds

    Sodium 3-nitrobenzenesulfonate: Similar in structure but with the nitro group in the meta position.

    Sodium 2-nitrobenzenesulfonate: Similar in structure but with the nitro group in the ortho position.

Uniqueness

Sodium 4-nitrobenzenesulfonate is unique due to the para positioning of the nitro group, which influences its reactivity and solubility. This positioning makes it particularly useful in specific industrial applications, such as electroplating and dyeing, where its properties are advantageous .

Properties

CAS No.

5134-88-3

Molecular Formula

C6H4NNaO5S

Molecular Weight

225.16 g/mol

IUPAC Name

sodium;4-nitrobenzenesulfonate

InChI

InChI=1S/C6H5NO5S.Na/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1

InChI Key

HHGDLPTYJQQMKT-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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